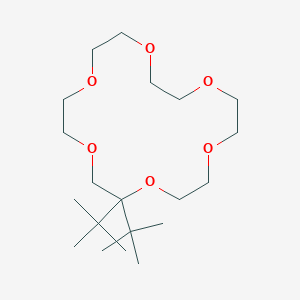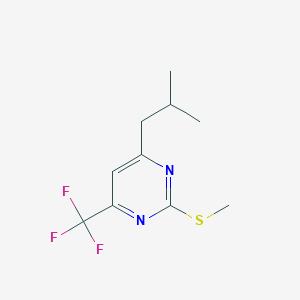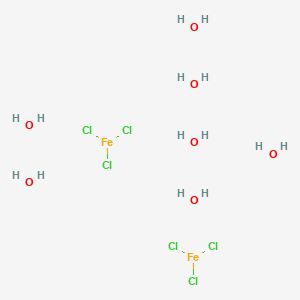![molecular formula C40H84O3S3Sn B14509532 1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol CAS No. 63254-92-2](/img/structure/B14509532.png)
1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol is a complex organotin compound characterized by the presence of multiple hydroxyl and sulfanyl groups Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol typically involves multiple steps, including the preparation of intermediate compounds. The general synthetic route may include the following steps:
Preparation of Intermediate Organotin Compounds: The initial step involves the synthesis of organotin intermediates, which can be achieved through reactions between tin halides and appropriate organic ligands.
Introduction of Hydroxyl and Sulfanyl Groups: The next step involves the introduction of hydroxyl and sulfanyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include thiols and alcohols.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product. This step may require specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. industrial processes often require optimization to improve yield and reduce costs. This may include the use of catalysts, continuous flow reactors, and other advanced techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The sulfanyl groups can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or sulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the sulfanyl groups may yield thiols.
Wissenschaftliche Forschungsanwendungen
1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.
Wirkmechanismus
The mechanism of action of 1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, the sulfanyl groups in the compound can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function.
Vergleich Mit ähnlichen Verbindungen
1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol can be compared with other organotin compounds, such as:
Tributyltin Chloride: Known for its use as a biocide and antifouling agent, tributyltin chloride has a simpler structure and different applications compared to this compound.
Dibutyltin Dilaurate: This compound is commonly used as a catalyst in the production of polyurethane and silicone. It has a different functional group arrangement and industrial applications.
Tetramethyltin: Used in the semiconductor industry, tetramethyltin has a simpler structure and different chemical properties.
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which contribute to its diverse applications and reactivity.
Eigenschaften
CAS-Nummer |
63254-92-2 |
|---|---|
Molekularformel |
C40H84O3S3Sn |
Molekulargewicht |
828.0 g/mol |
IUPAC-Name |
1-[butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol |
InChI |
InChI=1S/3C12H26OS.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-12(13)11-14;1-3-4-2;/h3*12-14H,2-11H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI-Schlüssel |
FPGSMLZPADIBSO-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCCC(CS[Sn](CCCC)(SCC(CCCCCCCCCC)O)SCC(CCCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)



![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)






![1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene](/img/structure/B14509516.png)

